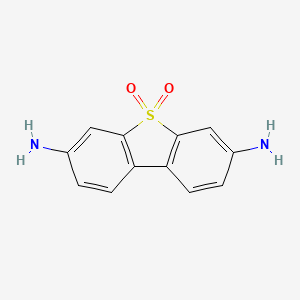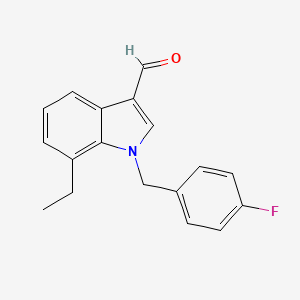
5-amino-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesitylcopper(I): , also known as (2,4,6-Trimethylphenyl)copper, is an organocopper compound with the molecular formula C₉H₁₁Cu. It is a thermally stable and highly soluble compound commonly used as a metalation reagent in organic synthesis. This compound is sensitive to moisture and air, requiring reactions to be carried out under anhydrous conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mesitylcopper(I) can be synthesized through the reaction of mesitylmagnesium bromide with copper(I) iodide. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods: Industrial production of mesitylcopper(I) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and stability of the product. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s reactivity and applications .
Analyse Des Réactions Chimiques
Types of Reactions: Mesitylcopper(I) undergoes various types of chemical reactions, including:
Oxidation: Mesitylcopper(I) can be oxidized to form copper(II) compounds.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Mesitylcopper(I) is involved in substitution reactions where the mesityl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) compounds and mesitylene.
Reduction: Copper metal and mesitylene.
Substitution: Various mesityl-substituted organic compounds.
Applications De Recherche Scientifique
Mesitylcopper(I) has a wide range of applications in scientific research, including:
Chemistry: Used as a metalation reagent in organic synthesis to form copper(I) complexes such as alkoxides, siloxides, phosphates, amides, and phosphides.
Biology: Employed in the synthesis of biorelevant copper(I) complexes as biomimetic model compounds.
Medicine: Investigated for its potential use in the development of copper-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which mesitylcopper(I) exerts its effects involves the transfer of the mesityl group to other molecules. This transfer is facilitated by the copper(I) center, which acts as a catalyst in various organic reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Copper(I) iodide: Another copper(I) compound used in organic synthesis.
Copper(I) bromide: Similar in reactivity and applications to mesitylcopper(I).
Copper(I) thiophene-2-carboxylate: Used in similar metalation reactions.
Uniqueness: Mesitylcopper(I) is unique due to its high solubility and thermal stability, making it a valuable reagent in organic synthesis. Its ability to form stable copper(I) complexes and facilitate selective mesityl group transfer reactions distinguishes it from other copper(I) compounds .
Propriétés
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIVSREGUOIJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NN=C(S1)S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B7763723.png)




![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7763756.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid](/img/structure/B7763762.png)

![2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR](/img/structure/B7763784.png)

![N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine;hydrochloride](/img/structure/B7763804.png)
